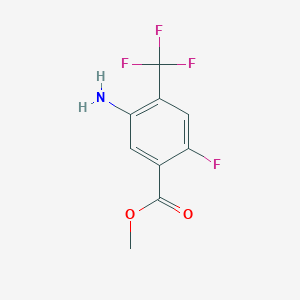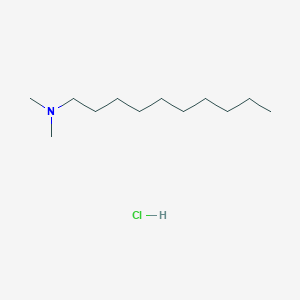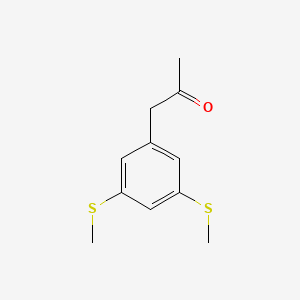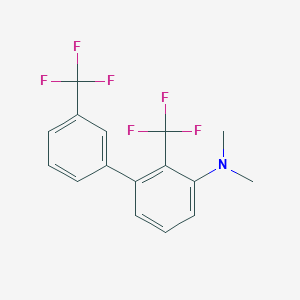
(2,3'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two trifluoromethyl groups attached to a biphenyl structure, with a dimethylamine group at the 3-position. The presence of trifluoromethyl groups imparts significant electron-withdrawing properties, making this compound highly reactive and useful in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions.
Amination: The dimethylamine group is introduced through a nucleophilic substitution reaction, often using dimethylamine hydrochloride (NH(CH3)2·HCl) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of (2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of starting materials and reagents are handled using automated systems to ensure precision and safety.
Optimized Reaction Conditions: Reaction conditions are optimized for maximum yield and purity, often involving controlled temperatures, pressures, and reaction times.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
(2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halides, alkoxides.
科学的研究の応用
(2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of (2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- 2,2’-Bis(trifluoromethyl)biphenyl-4-yl-dimethyl-amine
- 3,3’-Bis(trifluoromethyl)biphenyl-2-yl-dimethyl-amine
- 4,4’-Bis(trifluoromethyl)biphenyl-2-yl-dimethyl-amine
Uniqueness
(2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
特性
分子式 |
C16H13F6N |
|---|---|
分子量 |
333.27 g/mol |
IUPAC名 |
N,N-dimethyl-2-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C16H13F6N/c1-23(2)13-8-4-7-12(14(13)16(20,21)22)10-5-3-6-11(9-10)15(17,18)19/h3-9H,1-2H3 |
InChIキー |
QTAUGDIERBUOQC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC(=C1C(F)(F)F)C2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde](/img/structure/B14072658.png)
![8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14072670.png)


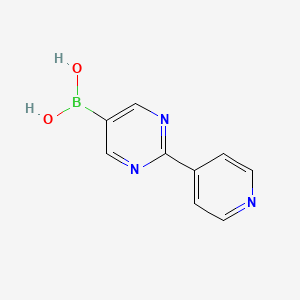
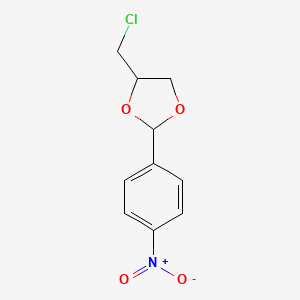
![3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B14072697.png)
![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)
